Propyl 3-nitrobenzoate
Overview
Description
Propyl 3-nitrobenzoate is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Propyl 3-nitrobenzoate derivatives have been utilized in the spectrophotometric determination of elements like niobium. For instance, n-propyl 3,4,5-trihydroxybenzoate (PTB) has been used to form a chelate with Nb(V), demonstrating its potential in analytical chemistry (Jasim, 1970).
Derivatives of this compound have been instrumental in synthesizing precursors for essential amino acids like tryptophan. For example, the transformation of 2-(2-nitrophenyl)propenal, a derivative, has led to the synthesis of potent tryptophan precursors and useful indole derivatives (Tanaka, Yasuo, & Torii, 1989).
In the field of biochemistry, aromatic disulfides related to this compound have been synthesized for determining sulfhydryl groups in biological materials. This highlights its importance in biochemical analyses and research (Ellman, 1959).
This compound analogs have been used in the synthesis of bifunctional Cu(I) chelators, showcasing their utility in the development of new chemical entities for sensing applications (Massing & Planalp, 2015).
The compound has been studied for its effects on the male reproductive system, with research indicating that propyl paraben, a related compound, can affect hormonal secretion and male reproductive functions (Oishi, 2002).
Safety assessments of propyl paraben, a compound related to this compound, have been conducted, highlighting its long-term use as an antimicrobial preservative in various products. This research is vital for understanding the safety and toxicological profiles of such compounds (Soni, Burdock, Taylor, & Greenberg, 2001).
properties
IUPAC Name |
propyl 3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-6-15-10(12)8-4-3-5-9(7-8)11(13)14/h3-5,7H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLNRIROLBHRDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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